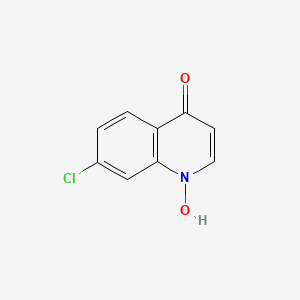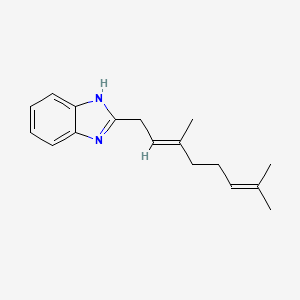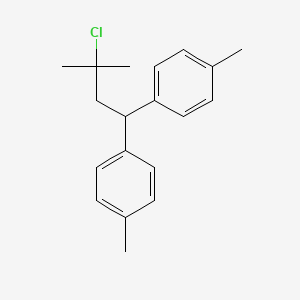
3,5,8-Trimethoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-Trimethoxyphenanthrene-1,4-dione is a naturally occurring phenanthrenequinone derivative. Phenanthrenequinones are a class of organic compounds characterized by a phenanthrene backbone with quinone functionalities. These compounds are known for their diverse biological activities and are often found in various plant species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrenequinone derivatives. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo oxidative cyclization to form the desired compound. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants belonging to the Dioscoreaceae family. Alternatively, it can be synthesized through chemical processes involving the methoxylation of phenanthrenequinone derivatives under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,8-Trimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phenanthrenequinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthrenequinones depending on the substituent used.
Applications De Recherche Scientifique
3,5,8-Trimethoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5,8-Trimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating specific signaling pathways such as the JNK and p38 pathways. It also inhibits the activity of certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Trimethoxyphenanthrene-1,4-dione: Another phenanthrenequinone derivative with similar biological activities.
2,3,4-Trimethoxyphenanthrene-1,4-dione: Differing in the position of methoxy groups, affecting its reactivity and biological properties.
3,4,8-Trimethoxyphenanthrene-2,5-diol: A phenanthrene derivative with additional hydroxyl groups, influencing its chemical behavior.
Uniqueness
3,5,8-Trimethoxyphenanthrene-1,4-dione is unique due to its specific methoxy group positions, which confer distinct chemical reactivity and biological activity compared to other phenanthrenequinone derivatives. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
106868-02-4 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
3,5,8-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O5/c1-20-12-6-7-13(21-2)15-10(12)5-4-9-11(18)8-14(22-3)17(19)16(9)15/h4-8H,1-3H3 |
Clé InChI |
NPHQWXNXFLKUJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C(=CC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


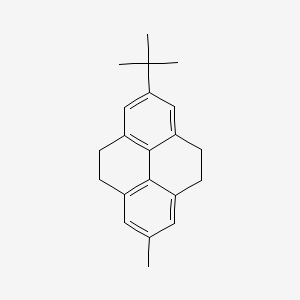
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
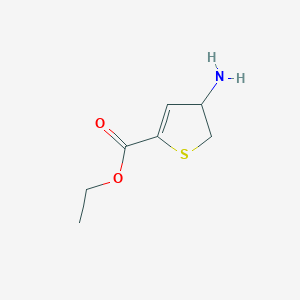
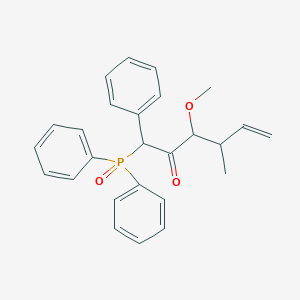
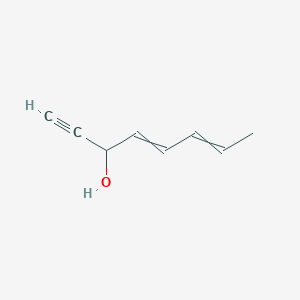
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
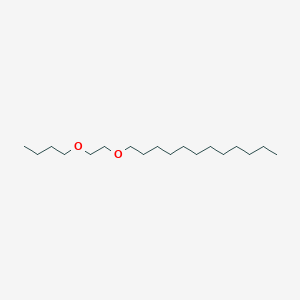
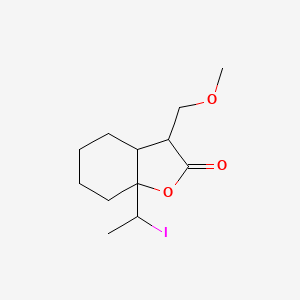
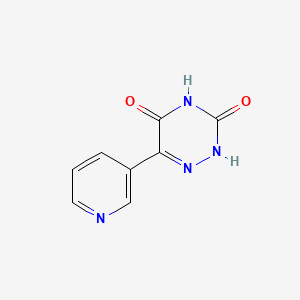
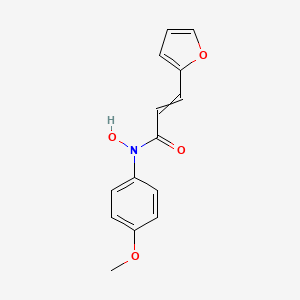
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
